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Introduction

The designation "PAR3" can refer to two distinct proteins in human biology, a frequent point of
confusion in scientific literature. This guide provides an in-depth analysis of the downstream
signaling targets for both:

o Par-3 Family Cell Polarity Regulator (PARD3): A crucial scaffolding protein that is a core
component of the Par polarity complex (Par-3/Par-6/aPKC). It plays a fundamental role in
establishing and maintaining cell polarity, which is essential for processes like asymmetric
cell division and the formation of epithelial barriers.[1][2][3][4]

o Protease-Activated Receptor 3 (PAR3 or F2RL2): A G-protein coupled receptor (GPCR)
activated by proteolytic cleavage, most notably by thrombin.[5] While its ability to signal
autonomously has been debated, it is well-established as a critical modulator of other PAR
family members, particularly in the vasculature and platelets.

This document will address each protein in separate sections, detailing their respective
signaling pathways, quantitative data from key experiments, and the methodologies used to
elucidate these functions.
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Section 1: Par-3 Family Cell Polarity Regulator
(PARD3)

PARD3 is a multi-domain scaffolding protein essential for orchestrating the spatial organization
of key signaling molecules. Its dysregulation is implicated in cancer progression, where it can
paradoxically act as both a tumor promoter and suppressor depending on the cellular context.

Core Signaling Pathways and Downstream Targets

Loss of PARD3 can lead to the mislocalization and activation of atypical protein kinase C
(@aPKC). This, in turn, triggers the JAK-dependent activation of the STAT3 transcription factor.
Activated STAT3 promotes the expression of downstream targets like Matrix Metalloproteinase
9 (MMP9), which degrades the extracellular matrix, facilitating tumor cell invasion and
metastasis.
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PARD3 loss promotes invasion via the aPKC-JAK/STAT3 pathway.
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PARD3 is a key regulator of the Hippo tumor suppressor pathway. It forms a complex with
Merlin (NF2) and the kinase Lats1. Loss of PARDS3 disrupts this complex, inhibiting Lats1
phosphorylation and thereby attenuating the Hippo pathway. This leads to the
dephosphorylation and subsequent nuclear translocation of the transcriptional co-activator Yes-
associated protein (YAP), promoting the expression of pro-proliferative genes like Ki-67 and
Sox2.
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PARD3 loss attenuates the Hippo pathway, promoting YAP activity.
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PARD3 directly interacts with Tiam1, a guanine nucleotide exchange factor for the GTPase
Racl, to inhibit its activity. When PARD3 is lost or downregulated, Tiam1 becomes hyperactive,
leading to increased Rac-GTP levels. While Rac activity is necessary for forming E-cadherin
junctions, its constitutive activation disrupts junction stability and decreases cell-cell cohesion,

which can promote an invasive phenotype.
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Loss of PARD3 promotes invasive behavior via Tiam1/Rac1l signaling.
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Key Experimental Protocols
1. shRNA-Mediated Knockdown of PARD3 in Mammary Epithelial Cells

o Objective: To study the effect of PARD3 loss on cell invasion and signaling.

o Methodology: Lentiviral vectors encoding short hairpin RNAs (shRNAS) targeting mouse
Par3 were transduced into primary mammary epithelial cells (MECs). A non-silencing shRNA
was used as a control. Transduced cells were selected using puromycin. Knockdown
efficiency was confirmed by immunoblotting for Par3 protein levels.

2. Matrigel Invasion Assay
o Objective: To quantify the invasive potential of cells following PARD3 knockdown.

o Methodology: Boyden chambers with an 8 um pore size were coated with Matrigel. 5x104
cells, starved overnight, were seeded in the upper chamber in a serum-free medium. The
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lower chamber contained a medium with 10% fetal bovine serum as a chemoattractant. After
24-48 hours, non-invading cells were removed from the top of the membrane. Invading cells
on the bottom surface were fixed, stained with crystal violet, and counted under a
microscope.

3. Rac Activation (PAK-PBD) Pull-Down Assay
o Objective: To measure the levels of active, GTP-bound Racl.

o Methodology: Cell lysates were incubated with a GST-fusion protein corresponding to the
p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Racl. The GST-
PAK-PBD protein was coupled to glutathione-Sepharose beads. The beads were washed to
remove non-specifically bound proteins. The pulled-down, active Racl was then detected
and quantified by immunoblotting using a Racl-specific antibody. Total Racl levels in the
whole-cell lysate were also measured for normalization.

Section 2: Protease-Activated Receptor 3 (PAR3)

PAR3 is a seven-transmembrane GPCR whose primary role is modulating the signaling of
other PARs, though evidence for autonomous signaling exists. It is expressed in various
tissues, including vascular endothelial cells and platelets (though at lower levels than PAR1). In
mice, it is a key thrombin receptor on platelets, while in humans, its role is more pronounced in
the endothelium.

Core Signaling Pathways and Downstream Targets

In human endothelial cells, PAR3 forms heterodimers with PAR1. This dimerization alters the
conformation of PAR1, enhancing its coupling to the heterotrimeric G-protein Gois upon
activation by thrombin. The preferential activation of the Gais pathway downstream of the
PAR1/PARS3 heterodimer leads to cytoskeletal changes that increase endothelial permeability, a
key event in vascular inflammation.
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PARS3 regulates PAR1 signaling via heterodimerization.

In mouse platelets, PARS itself does not appear to signal but acts as a high-affinity binding site
for thrombin. By binding thrombin, PARS facilitates the cleavage and activation of the lower-
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affinity PAR4 on the same platelet. This cofactor mechanism is crucial for platelet activation at
low thrombin concentrations. PAR4 signals through both Gg (leading to calcium mobilization
and PKC activation) and Gi2/13 (leading to RhoA activation). Interestingly, PAR3 appears to
negatively regulate the Gq pathway while not affecting the Gi2/13 pathway.
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PAR3 acts as a cofactor for PAR4 activation in mouse platelets.

Contrary to early findings, some studies have shown that human PAR3 can signal
autonomously. In transfected HEK-293 cells and in human lung epithelial cells, thrombin
stimulation of PAR3 induces calcium signaling and the release of the pro-inflammatory cytokine
Interleukin-8 (IL-8). This response was shown to be mediated by the activation of the ERK1/2
MAP kinase pathway and was independent of PARL1.
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Autonomous signaling of human PAR3 to induce IL-8 release.
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Key Experimental Protocols

1. Bioluminescence Resonance Energy Transfer (BRET?2) Assay for Receptor Dimerization
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Objective: To demonstrate direct interaction (dimerization) between PAR1 and PAR3 in living
cells.

Methodology: PAR1 was fused to Renilla luciferase (Rluc; the BRET donor), and PAR3 was
fused to green fluorescent protein (GFPZ; the BRET acceptor). HEK-293 cells were co-
transfected with both constructs. The BRET substrate, DeepBlueC, was added to the cells. If
the proteins are in close proximity (<10 nm), the energy from the luciferase-catalyzed
oxidation of DeepBlueC is transferred non-radiatively to GFPZ2, which then emits light at its
characteristic wavelength (~515 nm). The BRET? signal is calculated as the ratio of the light
emitted by the acceptor to the light emitted by the donor. A positive signal indicates
dimerization.

. Intracellular Calcium Mobilization Assay

Objective: To measure Gg-mediated signaling downstream of PAR activation.

Methodology: Platelets (from wild-type and PAR3~/~ mice) were loaded with a fluorescent
calcium indicator dye, such as Fura-2 AM. The dye-loaded platelets were placed in a
fluorometer. Upon stimulation with an agonist (e.g., thrombin or a PAR4-activating peptide),
intracellular calcium levels rise, causing a change in the fluorescence of the Fura-2 dye. The
change in fluorescence intensity, measured at specific excitation and emission wavelengths,
is used to calculate the concentration of intracellular free calcium.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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